Tert-butyl 2-fluorobenzylcarbamate
Description
Tert-butyl 2-fluorobenzylcarbamate: is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . It is known for its use in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a carbamate functional group.
Properties
IUPAC Name |
tert-butyl N-[(2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBCTDYIIRIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212788 | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153903-21-0 | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153903-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Protecting Groups for Amines: The tert-butyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Industrial Production Methods: Industrial production of tert-butyl 2-fluorobenzylcarbamate typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-fluorobenzylcarbamate can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: The compound can be reduced under specific conditions, often involving hydrogenation catalysts.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for carbamates.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd-C) as a catalyst.
Substitution: Sodium azide, chloroformates, and various bases like cesium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms, potentially leading to amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry:
Protecting Groups: Tert-butyl 2-fluorobenzylcarbamate is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology:
Enzyme Inhibition: Carbamates can act as enzyme inhibitors, although specific biological applications of this compound are less documented.
Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require protected amine groups.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and materials that require specific functional groups for stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluorobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl group can be introduced to an amine, protecting it from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating .
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluorobenzyl group.
Benzyl carbamate: Lacks the tert-butyl group and fluorine atom.
Fluorobenzyl carbamate: Lacks the tert-butyl group.
Uniqueness:
Biological Activity
Tert-butyl 2-fluorobenzylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16FNO2
- Molecular Weight : 227.26 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyl group and the fluorinated benzyl moiety. These components influence its interaction with biological targets, primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It has been suggested that compounds with similar structures can modulate receptor activities, potentially affecting neurotransmission and other signaling pathways.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH and FRAP, which assess the ability to scavenge free radicals and reduce oxidative stress.
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cell lines. For instance, studies show that related compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic proteins.
3. Gastroprotective Effects
Similar carbamate derivatives have demonstrated gastroprotective effects in animal models. These effects are attributed to increased mucus secretion, enhanced gastric wall integrity, and modulation of inflammatory responses.
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of related compounds, it was found that tert-butyl derivatives significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity in treated rats. This suggests a protective role against oxidative damage in gastric tissues .
Case Study 2: Cytotoxicity Assessment
A comparative analysis of various carbamate derivatives revealed that this compound exhibited IC50 values indicating moderate cytotoxicity against specific cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within the cells .
Data Summary Table
| Property | Observation |
|---|---|
| Antioxidant Activity | Significant reduction in MDA levels |
| Cytotoxicity (IC50) | Moderate against specific cancer cell lines |
| Gastroprotective Effects | Increased mucus secretion and reduced lesions |
Q & A
Basic: What are the common synthetic routes for tert-butyl 2-fluorobenzylcarbamate, and how can purity be optimized during synthesis?
Methodological Answer:
The synthesis typically involves coupling a fluorinated benzylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, tert-butyl carbamates are often prepared via carbamate formation under anhydrous conditions in solvents such as dichloromethane or acetonitrile . Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity optimization requires strict control of stoichiometry, inert atmospheres to prevent hydrolysis, and post-synthesis analytical validation via NMR and HPLC .
Advanced: How can dynamic NMR and DFT calculations elucidate the conformational stability of the tert-butyl group in this compound?
Methodological Answer:
Dynamic NMR at low temperatures can capture axial-equatorial isomerization of the tert-butyl group by observing splitting patterns or coalescence of proton signals. For instance, axial conformers may exhibit distinct chemical shifts due to steric interactions with adjacent substituents. DFT calculations with explicit solvent models (e.g., water or methanol) are critical to predict thermodynamic stability, as implicit solvent models often fail to account for hydrogen-bonding effects that stabilize equatorial conformers .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
Use respiratory protection (N95 masks) and nitrile gloves to avoid inhalation or dermal contact. Work in a fume hood with explosion-proof equipment, as tert-butyl derivatives can react with strong oxidizers. Store in airtight containers at 2–8°C, away from heat sources. First aid for exposure includes flushing eyes with water for 15 minutes and using ethanol-based cleansers for skin contact .
Advanced: What strategies can mitigate competing side reactions during the coupling of fluorinated intermediates in the synthesis of this compound?
Methodological Answer:
Competing N-alkylation or hydrolysis side reactions can be minimized by:
- pH control : Maintain slightly basic conditions (pH 8–9) using aqueous sodium bicarbonate.
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation over nucleophilic substitution.
- Temperature modulation : Perform reactions at 0–5°C to suppress thermal degradation.
Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine-induced deshielding of aromatic protons at ~7.2 ppm) and Boc group integrity (tert-butyl singlet at ~1.4 ppm).
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Identify carbamate C=O stretches at ~1680–1720 cm⁻¹ .
Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The fluorine atom at the ortho position increases electrophilicity of the benzyl carbon via inductive effects, accelerating SN2 reactions with nucleophiles like amines or thiols. Kinetic studies using Hammett parameters (σₘ ≈ 0.34 for fluorine) reveal a 2–3x rate enhancement compared to non-fluorinated analogs. However, steric hindrance from the tert-butyl group may offset this effect, requiring solvent polarity optimization (e.g., DMF or DMSO) .
Basic: What are the documented solubility profiles of this compound in common organic solvents, and how do they impact recrystallization?
Methodological Answer:
The compound is highly soluble in dichloromethane (>100 mg/mL), moderately soluble in acetonitrile (~50 mg/mL), and sparingly soluble in hexane (<5 mg/mL). Recrystallization is best achieved using a dichloromethane/hexane system (1:4 v/v), yielding needle-like crystals. Solvent polarity adjustments can reduce co-precipitation of byproducts .
Advanced: What computational models predict the binding affinity of this compound derivatives with biological targets such as kinase enzymes?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with kinase ATP-binding pockets. Key parameters include:
- Hydrogen-bonding : Fluorine’s electronegativity enhances interactions with backbone amides (e.g., hinge region residues).
- Van der Waals contacts : The tert-butyl group fills hydrophobic pockets (e.g., in EGFR kinase).
Explicit solvent models (TIP3P water) improve accuracy by simulating solvation effects .
Basic: How can researchers validate the absence of diastereomeric byproducts in asymmetric syntheses involving this compound precursors?
Methodological Answer:
Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to resolve enantiomers. X-ray crystallography of single crystals (Cu Kα radiation) provides definitive stereochemical assignment. For diastereomers, ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans isomers) differentiate configurations .
Advanced: What mechanistic insights explain the pH-dependent stability of the carbamate group in this compound under hydrolytic conditions?
Methodological Answer:
The carbamate undergoes acid-catalyzed hydrolysis via a two-step mechanism:
Protonation of the carbonyl oxygen, increasing electrophilicity.
Nucleophilic attack by water, leading to tert-butanol and 2-fluorobenzylamine.
At pH < 3, the half-life is ~2 hours (k ≈ 0.006 min⁻¹), while at pH 7.4, stability increases (t₁/₂ > 24 hours). Base-mediated hydrolysis is negligible unless pH > 12 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
